N-(4-chlorophenyl)acetamide;2,4,6-trinitrophenol
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Overview
Description
N-(4-chlorophenyl)acetamide: and 2,4,6-trinitrophenol are two distinct chemical compounds. . It is a derivative of acetanilide where the hydrogen atom in the para position of the phenyl ring is replaced by a chlorine atom. It is a nitroaromatic compound and has been used historically as an explosive and antiseptic .
Preparation Methods
N-(4-chlorophenyl)acetamide: can be synthesized through the acetylation of 4-chloroaniline with acetic anhydride . The reaction typically involves heating 4-chloroaniline with acetic anhydride in the presence of a catalyst such as sulfuric acid. The product is then purified through recrystallization.
2,4,6-trinitrophenol: is synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid . The reaction involves multiple steps of nitration, where phenol is first converted to 2-nitrophenol, then to 2,4-dinitrophenol, and finally to 2,4,6-trinitrophenol. The product is purified by crystallization.
Chemical Reactions Analysis
N-(4-chlorophenyl)acetamide: undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized to form corresponding quinones or reduced to form amines.
2,4,6-trinitrophenol: undergoes:
Reduction Reactions: It can be reduced to form picramic acid.
Substitution Reactions: It can undergo electrophilic substitution reactions due to the presence of nitro groups.
Scientific Research Applications
N-(4-chlorophenyl)acetamide: is used in:
Pharmaceuticals: As an intermediate in the synthesis of various drugs.
Analytical Chemistry: As an internal standard in high-performance liquid chromatography (HPLC) methods.
2,4,6-trinitrophenol: is used in:
Explosives: Due to its high explosive power.
Antiseptics: Historically used as an antiseptic.
Mechanism of Action
N-(4-chlorophenyl)acetamide: exerts its effects through:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.
2,4,6-trinitrophenol: acts by:
Oxidative Stress: It induces oxidative stress in cells, leading to cell damage.
Comparison with Similar Compounds
N-(4-chlorophenyl)acetamide: is similar to other acetanilide derivatives such as:
N-(4-nitrophenyl)acetamide: Differing by the presence of a nitro group instead of a chlorine atom.
N-(4-fluorophenyl)acetamide: Differing by the presence of a fluorine atom instead of a chlorine atom.
2,4,6-trinitrophenol: is similar to other nitroaromatic compounds such as:
2,4-dinitrophenol: Differing by having one less nitro group.
2-nitrophenol: Differing by having two less nitro groups.
Properties
CAS No. |
114069-77-1 |
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Molecular Formula |
C14H11ClN4O8 |
Molecular Weight |
398.71 g/mol |
IUPAC Name |
N-(4-chlorophenyl)acetamide;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H8ClNO.C6H3N3O7/c1-6(11)10-8-4-2-7(9)3-5-8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-5H,1H3,(H,10,11);1-2,10H |
InChI Key |
JODZQSIGSNCMGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)Cl.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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